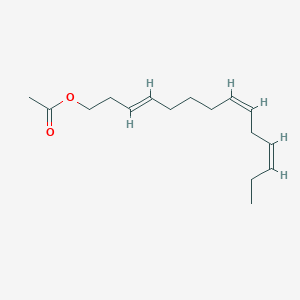

(3E,8Z,11Z)-3,8,11-Tetradecatrienyl acetate

Descripción

Propiedades

IUPAC Name |

[(3E,8Z,11Z)-tetradeca-3,8,11-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3/b5-4-,8-7-,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPJPNQEVWTZSJ-XBZOLNABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CCC/C=C/CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700624 | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163041-94-9 | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163041949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradeca-3,8,11-trienyl acetate, (3E,8Z,11Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECA-3,8,11-TRIENYL ACETATE, (3E,8Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CQR9SPA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical, acting as the major component of the sex pheromone of the tomato leafminer, Tuta absoluta. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological signaling pathways. The information presented is intended to support research and development efforts in pest management and related fields.

Chemical Properties

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a colorless to light yellow oily liquid with a characteristic odor.[1] It is insoluble in water but soluble in many organic solvents.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₂ | [2][3] |

| Molecular Weight | 250.38 g/mol | [2][3] |

| Predicted Boiling Point | 333.6 ± 31.0 °C | [1] |

| Predicted Density | 0.903 ± 0.06 g/cm³ | [1] |

| Melting Point | Not experimentally determined | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| CAS Number | 163041-94-9 | [2] |

Spectral Data

Experimental Protocols

The synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been achieved through various routes, often involving stereoselective steps to ensure the correct geometry of the double bonds.

Synthesis

One common synthetic approach involves a Wittig reaction for the formation of the Z-double bonds and a Knoevenagel condensation for the E-double bond.[4] Another reported method utilizes a Grignard reaction. The overall yield and purity can vary depending on the chosen route, with reported yields of around 35-41%.[4]

Illustrative Synthetic Scheme (Conceptual)

Caption: Conceptual workflow of a synthetic route.

General Acetylation Protocol: The final step in many syntheses is the acetylation of the corresponding alcohol. This is typically achieved by reacting (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or an acid catalyst.

Purification

Purification of the crude product is essential to remove byproducts and unreacted starting materials. Common purification techniques include:

-

Extraction: The reaction mixture is typically worked up using a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, hexanes) and washed with aqueous solutions to remove water-soluble impurities.

-

Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from other components based on polarity. A gradient of solvents, such as a hexane/ethyl acetate mixture, is often employed.

-

Distillation: For larger quantities, vacuum distillation can be used to purify the final product based on its boiling point.

Analytical Methods

The identity and purity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for identification. The retention time on a specific GC column and the mass spectrum are characteristic of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule, including the stereochemistry of the double bonds. Chemical shifts, coupling constants, and integration of the signals provide detailed structural information.

Biological Signaling Pathway

As a sex pheromone, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate plays a critical role in the reproductive cycle of Tuta absoluta. The signaling pathway involves the detection of the pheromone by the male moth, leading to a behavioral response.

The process begins with the release of the pheromone by the female. The male moth detects the pheromone molecules using specialized olfactory sensory neurons located in its antennae. These neurons house specific pheromone-binding proteins (PBPs) that recognize and bind to the pheromone molecules. This binding event is thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors (ORs) on the dendritic membrane of the sensory neuron. The interaction between the pheromone-PBP complex and the OR triggers a signal transduction cascade, resulting in the generation of an electrical signal. This signal is then transmitted to the antennal lobe and higher brain centers, ultimately leading to the male's upwind flight towards the female for mating.[5]

Caption: Pheromone reception and signaling pathway.

Applications in Research and Drug Development

The detailed understanding of the chemical properties and biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is paramount for the development of effective and environmentally friendly pest control strategies. Researchers can utilize this information for:

-

Developing lures for monitoring and mass trapping: The synthetic pheromone is highly attractive to male Tuta absoluta and can be used in traps to monitor population levels and for mass trapping to reduce their numbers.

-

Mating disruption: By permeating the atmosphere with high concentrations of the synthetic pheromone, the ability of male moths to locate females is disrupted, thereby reducing mating success and subsequent generations.

-

Structure-activity relationship studies: Synthesizing and testing analogs of the natural pheromone can lead to the discovery of more potent or stable compounds for pest control.

-

Drug discovery: The olfactory signaling pathway in insects presents a target for the development of novel insecticides that are highly specific and have minimal impact on non-target organisms.

Conclusion

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a molecule of significant interest due to its potent biological activity as a sex pheromone. This guide has provided a comprehensive overview of its chemical properties, synthetic and analytical methodologies, and its role in the olfactory signaling pathway of Tuta absoluta. This information serves as a valuable resource for researchers and professionals working towards innovative and sustainable solutions in agriculture and pest management.

References

Unraveling the Chemical Messenger: A Technical Guide to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

CAS Number: 163041-94-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. This unsaturated ester is the major sex pheromone component of the tomato leafminer moth, Tuta absoluta, a significant agricultural pest.[1][2] Understanding its chemical properties, synthesis, and biological activity is crucial for the development of effective and environmentally benign pest management strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is fundamental for its synthesis, purification, and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163041-94-9 | [2] |

| Molecular Formula | C₁₆H₂₆O₂ | |

| Molecular Weight | 250.38 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Insoluble in water, soluble in many organic solvents |

Table 1: Physicochemical Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. While detailed spectral data is often found in supplementary materials of scientific publications, a summary of expected spectroscopic characteristics is provided below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to the ester group, allylic protons, and the terminal methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, olefinic carbons, and aliphatic carbons in the chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of a long-chain unsaturated acetate. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ester, C=C stretching of the alkenes, and C-H stretching. |

Table 2: Spectroscopic Data Summary

Experimental Protocols: Synthesis and Purification

Several synthetic routes for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate have been reported in the literature. A common strategy involves the stereoselective construction of the three double bonds followed by acetylation. Below is a generalized workflow and a representative experimental protocol.

Synthetic Workflow

The synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate typically involves a multi-step process that requires careful control of stereochemistry. A plausible synthetic pathway is outlined in the diagram below.

Caption: Generalized synthetic workflow for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Representative Experimental Protocol: Acetylation of (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol

This protocol describes the final acetylation step, a common transformation in pheromone synthesis.

Materials:

-

(3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous copper sulfate (CuSO₄) solution (optional, for pyridine removal)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: Dissolve (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add pyridine, followed by the dropwise addition of acetic anhydride. The molar ratio of alcohol:pyridine:acetic anhydride is typically 1:1.2:1.1.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by the slow addition of water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, (optional: saturated CuSO₄ solution to remove residual pyridine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is typically used for elution. Collect the fractions containing the pure product, as identified by TLC.

-

Final Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate as an oil. Confirm the structure and purity by spectroscopic methods (NMR, MS, IR).

Biological Activity and Signaling Pathway

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a potent sex pheromone that elicits a strong behavioral response in male Tuta absoluta moths. The perception of this volatile chemical signal is a critical step in mate location and recognition.

Pheromone Perception and Signal Transduction

The detection of pheromones in insects is a complex process that occurs in specialized chemosensory organs, primarily the antennae. The general signaling pathway is depicted below.

Caption: Proposed signaling pathway for pheromone reception in Tuta absoluta.

Explanation of the Pathway:

-

Binding to Pheromone Binding Proteins (PBPs): The hydrophobic pheromone molecule enters the aqueous sensillum lymph through pores in the sensillum wall. Here, it is encapsulated by a Pheromone Binding Protein (PBP), which solubilizes the pheromone and transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Interaction with Olfactory Receptors (ORs): The pheromone-PBP complex interacts with a specific Olfactory Receptor (OR) protein embedded in the membrane of the ORN. Recent transcriptomic studies of Tuta absoluta have identified a diverse repertoire of chemosensory receptors, including numerous ORs that are likely involved in pheromone detection.

-

Signal Transduction: This interaction triggers a conformational change in the OR, leading to the opening of an associated ion channel. The resulting influx of ions depolarizes the ORN membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it generates an action potential, an electrical signal that travels along the axon of the ORN.

-

Signal to the Brain: This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Further research, including techniques like Gas Chromatography-Electroantennographic Detection (GC-EAD), is employed to identify the specific ORNs that respond to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and to characterize the specificity and sensitivity of the corresponding ORs.[3]

This technical guide provides a foundational understanding of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. Continued research into its synthesis, biological activity, and the intricacies of its signaling pathway will be instrumental in developing innovative and sustainable pest management solutions.

References

- 1. (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate [bioshieldag.com]

- 2. POSSIBILITY TO CONTROL TOMATO LEAF MINER (TUTA ABSOLUTA MEYRICK) BY SYNTHETIC SEX PHEROMONE IN TOMATO GROWN IN GREENHOUSE CONDITIONS | Yankova | New knowledge Journal of science [science.uard.bg]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Key Pheromone in Pest Management

For Immediate Release

This whitepaper provides a comprehensive technical overview of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, a critical semiochemical for researchers, scientists, and drug development professionals. This document details the molecular characteristics, synthesis, biological function, and analytical methods pertaining to this compound, with a focus on its application in integrated pest management strategies.

Core Molecular Data

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major sex pheromone component of the tomato leafminer, Tuta absoluta.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆O₂ | [1] |

| Molecular Weight | 250.38 g/mol | [1] |

| CAS Number | 163041-94-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [2] |

Synthesis and Spectroscopic Analysis

The stereoselective synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is crucial for producing a biologically active compound for pest management applications. Several synthetic routes have been developed, often employing key reactions to establish the correct geometry of the double bonds.

Synthetic Strategies

Common synthetic approaches involve the Wittig reaction for the stereoselective formation of the (8Z) double bond and a modified Knoevenagel condensation for the (3E) double bond.[3] One documented synthesis starts from but-3-yn-1-ol, achieving a notable overall yield.[3] Another efficient method begins with the commercially available hexane-1,6-diol.[3] The final step in many syntheses is the acetylation of the corresponding alcohol precursor.[4]

Spectroscopic Data

While detailed spectral data is often proprietary or embedded within broader studies, the identity and purity of synthesized (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are confirmed by comparing its spectroscopic properties with those of the natural pheromone. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The spectral and gas chromatographic properties of the synthesized compound have been shown to be identical to the natural substance.[5]

Biological Function and Application

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the primary component of the female-emitted sex pheromone of the tomato leafminer, Tuta absoluta.[1] This compound is highly attractive to conspecific males, playing a vital role in their mating behavior.[5]

This potent biological activity is harnessed in various pest management strategies:

-

Monitoring: Pheromone-baited traps are used to monitor the presence and population density of Tuta absoluta in agricultural settings.

-

Mating Disruption: Dispersing a high concentration of the synthetic pheromone in a crop field confuses the male moths, disrupting their ability to locate females and thereby reducing mating success.

The following diagram illustrates a simplified workflow for the application of this pheromone in pest management.

Experimental Protocols

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pheromone Analysis

The following is a generalized protocol for the analysis of insect pheromones, which can be adapted for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

1. Sample Preparation:

- For synthetic products, dissolve a known concentration in a high-purity solvent (e.g., hexane).

- For biological samples (e.g., pheromone gland extracts), perform a solvent extraction followed by concentration.

2. GC-MS System and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

- Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

- Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer: Operated in electron ionization (EI) mode.

- Data Acquisition: Full scan mode to obtain the mass spectrum of eluting compounds.

3. Data Analysis:

- Identify the peak corresponding to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate based on its retention time.

- Confirm the identity by comparing the obtained mass spectrum with a reference spectrum.

The logical flow of a typical GC-MS analysis is depicted in the following diagram.

Olfactory Signaling Pathway

The detection of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by male Tuta absoluta moths initiates a signaling cascade within their olfactory system, leading to a behavioral response. While the specific receptors and intracellular pathways in Tuta absoluta are a subject of ongoing research, a generalized insect olfactory signaling pathway is illustrated below.

This document serves as a foundational guide for professionals engaged in the research and development of new pest management solutions. Further investigation into the specific molecular interactions and biosynthetic pathways of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate will undoubtedly lead to more refined and effective applications.

References

- 1. usbio.net [usbio.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Method For The Preparation Of (E,Z,Z) 3,8,11 [quickcompany.in]

- 5. (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate, major sex pheromone component of the tomato pest Scrobipalpuloides absoluta (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical that functions as the major component of the female-emitted sex pheromone of the devastating tomato pest, the tomato leafminer (Tuta absoluta, Meyrick; Lepidoptera: Gelechiidae). This compound is a potent attractant for conspecific males and plays a crucial role in mate location and reproductive success of this species. Its high specificity and biological activity have made it a focal point for the development of environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption. This technical guide provides an in-depth overview of the biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, including its effects on male behavior, electrophysiological responses, and its application in pest control. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

The tomato leafminer, Tuta absoluta, is an invasive and highly destructive pest of tomato crops worldwide, causing significant economic losses.[1] Control of this pest has traditionally relied on the extensive use of chemical insecticides, leading to concerns about environmental contamination and the development of insecticide resistance. As a result, there is a growing demand for sustainable and targeted pest management solutions.

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been identified as the primary component of the T. absoluta female sex pheromone.[2] This volatile organic compound is released by virgin females to attract males for mating. The synthetic version of this pheromone has been shown to be highly attractive to males in both laboratory and field settings, making it a valuable tool for integrated pest management (IPM) programs.[2] This guide will delve into the multifaceted biological activity of this pheromone, from the molecular level of reception to its practical application in agricultural settings.

Biological Activity and Behavioral Responses

The primary biological function of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is to mediate long-range attraction of male T. absoluta moths. Upon detection of the pheromone plume, males exhibit a characteristic upwind flight behavior, navigating towards the source. This innate response is highly specific and is a critical step in the mating sequence of this species.

Wind tunnel bioassays have been instrumental in characterizing the behavioral responses of male T. absoluta to the synthetic pheromone. In these controlled environments, dispensers loaded with as little as 1 microgram of the synthetic pheromone have been found to be highly attractive to males.[3] The typical behavioral cascade observed in wind tunnels includes taking flight, oriented upwind flight, and landing at the pheromone source.

Field studies have consistently demonstrated the high efficacy of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in attracting male moths. Traps baited with the synthetic pheromone consistently capture significantly more males than traps baited with virgin females.[3] This underscores the potency of the synthetic compound and its utility for monitoring population dynamics and for direct control through mass trapping.

Quantitative Data on Biological Activity

The biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been quantified through various experimental approaches, including electroantennography (EAG), wind tunnel assays, and field trapping experiments. The following tables summarize key quantitative findings from the literature.

Table 1: Electroantennogram (EAG) Responses of Male Tuta absoluta

| Pheromone Component | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |

| (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate | 10 | 1.2 ± 0.15 | [4] |

| (3E,8Z)-tetradeca-3,8-dienyl acetate (minor component) | 10 | 0.8 ± 0.12 | [4] |

| Blend (9:1 major:minor) | 10 | 1.5 ± 0.20 | [4] |

Table 2: Field Trap Capture of Male Tuta absoluta with Different Pheromone Lures

| Trap Type | Lure Type | Pheromone Loading (mg) | Mean Male Captures/Trap/Week ± SE | Reference |

| Delta Trap | Rubber Septum | Not Specified | 76.0 ± Not Specified | [4] |

| Delta Trap | Polymer Wax | Not Specified | 32.83 ± Not Specified | [4] |

| Delta Trap | Polymer Vial | Not Specified | 10.37 ± Not Specified | [4] |

| Water Trap | Rubber Septum | 0.5 | 150 - 250 | [5] |

| Water Trap | Rubber Septum | 1.0 | 200 - 350 | [5] |

Table 3: Wind Tunnel Bioassay Responses of Male Tuta absoluta

| Pheromone Dose (µg) | % Males Taking Flight | % Males with Oriented Upwind Flight | % Males Landing at Source | Reference |

| 1 | 85 | 70 | 65 | [3] |

| 10 | 92 | 85 | 80 | [3] |

| 100 | 95 | 88 | 82 | [3] |

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the insect antenna to a volatile stimulus.

Methodology:

-

Antenna Preparation: An adult male Tuta absoluta is immobilized, and one of its antennae is excised at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is in contact with the basal end.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined volume of air containing a known concentration of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).

-

Data Acquisition: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and analyzed using specialized software. The amplitude of the depolarization is measured in millivolts (mV).

Wind Tunnel Bioassay

Wind tunnel assays are used to study the flight behavior of insects in response to olfactory cues under controlled conditions.

Methodology:

-

Wind Tunnel Setup: A glass or plexiglass wind tunnel is used with a controlled, laminar airflow (e.g., 0.3-0.5 m/s). The tunnel is typically illuminated from above to simulate crepuscular conditions, the natural activity period of T. absoluta.

-

Pheromone Source: A rubber septum or other dispenser loaded with a specific amount of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is placed at the upwind end of the tunnel.

-

Insect Release: Male moths, previously acclimatized to the tunnel conditions, are released individually on a platform at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of each male are recorded. Key behaviors to quantify include the percentage of males taking flight, the percentage exhibiting oriented upwind flight towards the pheromone source, and the percentage landing on or near the source.

Field Trapping

Field trapping experiments are essential for evaluating the efficacy of pheromone lures and trap designs under real-world conditions.

Methodology:

-

Trap and Lure Selection: Various trap designs (e.g., Delta, water traps) and lure types (e.g., rubber septa, vials) with different pheromone loadings are selected for comparison.

-

Experimental Design: Traps are deployed in a randomized block design within a tomato field to account for spatial variability. A minimum distance (e.g., 20-50 meters) is maintained between traps to avoid interference.

-

Trap Placement: Traps are typically placed at a height corresponding to the crop canopy.

-

Data Collection: The number of captured male T. absoluta in each trap is recorded at regular intervals (e.g., weekly). Lures are replaced according to the manufacturer's recommendations.

-

Statistical Analysis: The collected data are statistically analyzed (e.g., using ANOVA) to compare the effectiveness of different trap and lure combinations.

Signaling Pathways and Molecular Mechanisms

The perception of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in male T. absoluta is a complex process that begins at the molecular level in the antennae and culminates in a behavioral response. While the complete signaling cascade is still under investigation, the initial steps are becoming clearer.

Pheromone Binding and Transport: The hydrophobic pheromone molecules enter the aqueous lymph of the sensory hairs (sensilla) on the male's antennae. Here, they are bound by Pheromone-Binding Proteins (PBPs), which are abundant in the sensillar lymph. These PBPs solubilize the pheromone and transport it to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).

Receptor Activation and Signal Transduction: The PBP-pheromone complex interacts with specific Odorant Receptors (ORs) located on the membrane of the ORNs. This binding event is thought to induce a conformational change in the OR, which is part of a receptor-ion channel complex. This activation leads to the opening of ion channels, causing a depolarization of the ORN membrane and the generation of an action potential.

Signal Processing in the Brain: The action potentials are transmitted along the axons of the ORNs to the antennal lobe of the moth's brain. Here, the signals are processed in specific spherical structures called glomeruli. The information is then relayed by projection neurons to higher brain centers, where it is integrated, leading to the initiation of the characteristic upwind flight behavior.

Conclusion

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a powerful semiochemical that holds significant promise for the sustainable management of the tomato leafminer, Tuta absoluta. Its high biological activity, specificity, and potent attractive properties have been well-documented through a variety of experimental approaches. A thorough understanding of its biological activity, from the molecular mechanisms of perception to its influence on behavior, is crucial for optimizing its use in IPM strategies. Further research into the complete signaling pathway and the development of even more effective and long-lasting lure formulations will continue to enhance the utility of this pheromone in protecting tomato crops worldwide.

References

- 1. (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate [bioshieldag.com]

- 2. (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate, major sex pheromone component of the tomato pest Scrobipalpuloides absoluta (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Development of attractants and repellents for Tuta absoluta based on plant volatiles from tomato and eggplant [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Natural Sources of Tetradecatrienyl Acetate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of tetradecatrienyl acetate isomers. Primarily identified as crucial components of insect sex pheromones, these semiochemicals play a vital role in the chemical communication and reproductive behavior of numerous species, particularly within the order Lepidoptera (moths and butterflies). This document summarizes the quantitative data on the prevalence of these isomers, details the experimental protocols for their identification, and visualizes the key biological and experimental pathways. While the vast majority of documented sources are terrestrial, this guide also addresses the potential for marine origins.

Data Presentation: Quantitative Analysis of Tetradecatrienyl Acetate Isomers in Insects

The following table summarizes the known tetradecatrienyl acetate isomers found in various insect species, along with their specific ratios and quantities where available. This data is crucial for understanding the precise chemical language used by these insects and for the development of species-specific pest management strategies.

| Isomer | Insect Species | Family | Ratio of Components | Quantity |

| (Z,E)-9,11-Tetradecadienyl acetate & (Z,E)-9,12-Tetradecadienyl acetate | Spodoptera litura (Tobacco cutworm) | Noctuidae | 9:1 to 10:1[1][2] | - |

| (Z,E)-9,12-Tetradecadienyl acetate | Cadra cautella (Almond moth) | Pyralidae | Major component[3] | - |

| (Z,E)-9,12-Tetradecadienyl acetate | Plodia interpunctella (Indian meal moth) | Pyralidae | Major component[3] | - |

| (Z,E)-9,12-Tetradecadienyl acetate | Anagasta kuehniella (Mediterranean flour moth) | Pyralidae | Mating attractant[3] | - |

| (Z,E)-9,12-Tetradecadienyl acetate | Ephestia elutella (Warehouse moth) | Pyralidae | Mating attractant[3] | - |

| (Z,E)-3,5-Tetradecadienyl acetate | Prionoxystus robiniae (Carpenterworm moth) | Cossidae | Mating attractant[3] | - |

| (E,E)-3,5-Tetradecadienyl acetate | Accosus centerensis | Cossidae | Mating attractant[3] | - |

| (Z,E)-4,8-Tetradecadienyl acetate | Borkhausenia schefferella | Oecophoridae | Mating attractant[3] | - |

| (Z,Z)-7,11-Tetradecadienyl acetate | Conistra vaccinii | Noctuidae | Mating attractant[3] | - |

| (E,Z,Z)-3,8,11-Tetradecatrienyl acetate | Tuta absoluta (Tomato leafminer) | Gelechiidae | Major component | - |

| (E,Z)-3,8-Tetradecadienyl acetate | Tuta absoluta (Tomato leafminer) | Gelechiidae | Minor component | - |

| (E)-11,13-Tetradecadienal | Achyra nudalis | Crambidae | Major component | - |

| (E,E)-10,12-Tetradecadienyl acetate | Spodoptera littoralis (Egyptian cotton leafworm) | Noctuidae | Minor component in a 99:1 ratio with (Z,E)-9,11-tetradecadienyl acetate[3] | - |

| (E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetate | Euhyponomeutoides albithoracellus (Currant bud moth) | Yponomeutidae | Optimal attraction at 25:75 or 50:50 ratio[4] | - |

Note: The quantity of pheromone released by female moths is often in the nanogram range per hour. For instance, some studies have estimated release rates from 1 to 30 ng per night[5].

Marine Sources: An Area for Future Research

While marine organisms are a rich source of diverse bioactive compounds, including a wide array of lipids and fatty acid derivatives, a definitive identification of tetradecatrienyl acetate isomers from marine sources is not well-documented in current scientific literature.[6][7][8][9][10][11][12][13][14][15][16][17] The marine environment, particularly sponges and microalgae, is known to produce unique fatty acids, some with unusual structures.[7][12] However, the specific C14 chain length with three degrees of unsaturation and an acetate functional group, characteristic of the insect pheromones discussed, has not been prominently reported. Therefore, insects, particularly moths, remain the primary and most well-characterized natural source of these compounds. Further bioprospecting of marine invertebrates and microorganisms may yet reveal novel sources of these or structurally related molecules.

Experimental Protocols

The identification and quantification of tetradecatrienyl acetate isomers from insect sources involve a series of meticulous experimental procedures. The following sections provide a detailed methodology for these key experiments.

Pheromone Gland Extraction

This protocol outlines the steps for extracting sex pheromones directly from the female moth's pheromone gland.

Materials:

-

Virgin female moths (1-3 days old)

-

Dissecting scissors and fine-tipped forceps

-

Stereomicroscope

-

Glass vials with Teflon-lined caps

-

Hexane (HPLC grade)

-

Internal standard (e.g., a C15 or C17 hydrocarbon)

Procedure:

-

Animal Preparation: Anesthetize a virgin female moth by chilling it on ice for a few minutes.

-

Gland Dissection: Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland. The gland is an eversible sac located between the 8th and 9th abdominal segments.[18]

-

Extraction: Immediately place the excised gland into a glass vial containing a known volume of hexane (typically 10-50 µL) and the internal standard.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature. Some protocols may involve gentle agitation.

-

Storage: Store the extract at -20°C until analysis to prevent degradation of the pheromone components.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active, i.e., which compounds elicit a response from the insect's antenna.

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Effluent splitter at the end of the GC column

-

Heated transfer line

-

Electroantennography (EAG) setup including micromanipulators, electrodes, and an amplifier

-

Data acquisition system to record both FID and EAD signals simultaneously

Procedure:

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes filled with a saline solution.

-

GC Injection: Inject a small volume (1-2 µL) of the pheromone gland extract into the GC.

-

Effluent Splitting: The effluent from the GC column is split, with one portion going to the FID and the other through a heated transfer line to the prepared antenna.

-

Signal Recording: As the compounds elute from the GC column, the FID records their presence, while the EAG records any depolarization of the antennal membrane, indicating a neural response to an active compound.

-

Data Analysis: The simultaneous FID and EAD chromatograms are compared. Peaks in the FID trace that correspond in time to a deflection in the EAD trace are identified as biologically active compounds.[19][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the chemical identification and quantification of the active compounds identified by GC-EAD.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms, HP-INNOWax)

Procedure:

-

GC Injection: Inject an aliquot of the pheromone extract into the GC-MS system.

-

Separation: The different components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Mass Spectrometry: As each compound elutes from the GC, it enters the mass spectrometer where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: The mass spectrum of each unknown compound is compared to libraries of known spectra (e.g., NIST, Wiley) and to the spectra of synthetic standards of suspected pheromone components. The retention time of the natural compound is also compared to that of the synthetic standard for confirmation.[23]

-

Quantification: By creating a calibration curve with known concentrations of synthetic standards, the amount of each pheromone component in the extract can be accurately quantified.

Mandatory Visualization

Biosynthetic Pathway of (Z,E)-9,12-Tetradecadienyl Acetate

The following diagram illustrates the key enzymatic steps in the biosynthesis of the common moth sex pheromone component, (Z,E)-9,12-tetradecadienyl acetate, starting from palmitic acid.

Caption: Biosynthesis of (Z,E)-9,12-tetradecadienyl acetate.

Experimental Workflow for Pheromone Identification

This diagram outlines the general experimental workflow for the extraction, identification, and confirmation of insect sex pheromones.

Caption: Workflow for insect pheromone identification.

References

- 1. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. entomol.org [entomol.org]

- 3. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyunsaturated fatty acids in various macroalgal species from north Atlantic and tropical seas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. Fatty Acids of Marine Sponges | Semantic Scholar [semanticscholar.org]

- 13. Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. peerj.com [peerj.com]

- 21. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 23. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate: A Technical Guide

Abstract

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major component of the sex pheromone of the tomato leafminer, Tuta absoluta, a devastating pest of tomato crops worldwide. Understanding its biosynthetic pathway is crucial for developing novel and sustainable pest management strategies, including the potential for biotechnological production of the pheromone for mating disruption. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this complex molecule. Due to the limited direct research on Tuta absoluta pheromone biosynthesis, this guide presents a hypothetical pathway constructed from the well-established principles of lepidopteran pheromone biochemistry. It details the enzymatic steps, provides quantitative data from analogous systems, outlines key experimental protocols for pathway elucidation, and includes visualizations to facilitate understanding.

Proposed Biosynthetic Pathway

The biosynthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a multi-step enzymatic process that is believed to occur in the pheromone gland of the female moth. The pathway begins with common fatty acid metabolism and proceeds through a series of modifications including desaturation, chain shortening, reduction, and acetylation to produce the final, highly specific signaling molecule.

The proposed pathway can be summarized in the following key stages:

-

De Novo Fatty Acid Synthesis: The pathway initiates with the ubiquitous synthesis of palmitoyl-CoA (a C16 saturated fatty acid) from acetyl-CoA via the fatty acid synthase (FAS) complex.

-

Initial Desaturation: A Δ11-desaturase introduces the first double bond into the C16 acyl chain, producing (Z)-11-hexadecenoyl-CoA.

-

Chain Shortening: The C16 mono-unsaturated intermediate undergoes one cycle of β-oxidation, removing two carbons to yield (Z)-9-tetradecenoyl-CoA.

-

Second Desaturation: A Δ8-desaturase acts on the C14 intermediate to introduce a second double bond, resulting in (8Z,11Z)-tetradecadienoyl-CoA.

-

Third Desaturation and Isomerization: A Δ3-desaturase introduces the final double bond. This step is crucial as it must establish the (E) configuration at the 3-position. This may be achieved by a desaturase that specifically produces an E isomer, or through the action of a separate isomerase.

-

Reduction: The resulting (3E,8Z,11Z)-tetradeca-3,8,11-trienoyl-CoA is then reduced to the corresponding alcohol, (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol, by a fatty acyl reductase (FAR).

-

Acetylation: In the final step, an acetyltransferase (ACT) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing the final pheromone component, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Visualization of the Proposed Pathway

A Comprehensive Review of Tuta absoluta Pheromones: From Biosynthesis to Behavioral Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tomato leafminer, Tuta absoluta, has emerged as a formidable global pest of tomato crops, necessitating the development of effective and environmentally benign control strategies. Pheromone-based approaches, targeting the insect's chemical communication system, offer a promising avenue for integrated pest management. This technical guide provides a comprehensive literature review of the sex pheromones of Tuta absoluta, detailing their composition, biosynthesis, and the intricate signaling pathways that govern the male moth's response. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel pest control solutions.

Pheromone Composition and Lure Formulations

The female-produced sex pheromone of Tuta absoluta is a blend of two primary components. The major component is (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate (TDTA), which constitutes approximately 90% of the pheromone blend. The minor component has been identified as (3E,8Z)-3,8-tetradecadien-1-yl acetate (TDDA), making up the remaining 10%. While wind tunnel experiments have indicated that a mixture of both components is more effective in eliciting the full range of male courtship behavior, field studies have shown that the major component, TDTA, alone is highly attractive to males. This has led to the development of commercial lures with varying concentrations of TDTA for monitoring and mass trapping purposes.

Table 1: Quantitative Data on Tuta absoluta Pheromone Lure Composition and Field Application

| Parameter | Value | Reference(s) |

| Major Pheromone Component | (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate (TDTA) | [1] |

| Minor Pheromone Component | (3E,8Z)-3,8-tetradecadien-1-yl acetate (TDDA) | [1] |

| Natural Blend Ratio (TDTA:TDDA) | ~90:10 | [1] |

| Lure Loading for Monitoring (Greenhouse) | 0.5 mg | [2] |

| Lure Loading for Monitoring (Open Field) | 0.8 mg | [2] |

| Lure Loading for Mass Trapping (Hot Climates) | 3.0 mg | [2] |

| Recommended Trap Density (Greenhouse) | 20-25 traps/ha | [2] |

| Recommended Trap Density (Open Field) | 40-50 traps/ha | [2] |

Table 2: Comparative Efficacy of Different Pheromone Trap and Lure Types for Capturing Tuta absoluta Males

| Trap Type | Lure Type | Mean Male Captures (per trap/period) | Reference |

| Delta Trap | Rubber Septum | 76.0 (Year 1), 86.17 (Year 2) | [3][4] |

| Delta Trap | Polymer Wax | 32.83 (Year 1), 28.2 (Year 2) | [3][4] |

| Delta Trap | Polymer Vial | 10.37 (Year 1), 11.77 (Year 2) | [3][4] |

| Wota Trap | TLM Lure | 6.92 | [5] |

| Yellow Sticky Trap | TLM Lure | 40.05 | [5] |

| Delta Trap | TLM Lure | 120.28 | [5] |

Experimental Protocols

Pheromone Gland Extraction and Analysis (Example Protocol)

-

Gland Dissection: Female moths, typically 2-3 days old, are anesthetized by cooling. The ovipositor, containing the pheromone gland, is excised using fine forceps and microscissors.

-

Extraction: The excised gland is immediately submerged in a small volume (e.g., 10-20 µL) of a non-polar solvent such as hexane for a defined period (e.g., 30 minutes) to extract the pheromone components.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: A small aliquot (e.g., 1 µL) of the hexane extract is injected into the GC-MS system.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: An initial oven temperature of around 60°C is held for a few minutes, then ramped up to a final temperature of approximately 280-300°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 40-450.

-

Identification: The pheromone components are identified by comparing their retention times and mass spectra with those of synthetic standards.

-

Electroantennography (EAG)

EAG is employed to measure the electrical response of the male moth's antenna to volatile compounds.

-

Antenna Preparation: A male moth is anesthetized, and an antenna is excised at the base. The distal tip of the antenna is also removed to ensure good electrical contact.

-

Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air carrying a known concentration of the test compound (pheromone component or analog) are introduced into the airstream.

-

Signal Recording and Analysis: The change in the electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured in millivolts (mV). The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound. Recent studies have shown that various botanical compounds can elicit EAG responses in Tuta absoluta antennae[6][7][8].

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of male moths to pheromone stimuli in a controlled environment that simulates a natural odor plume.

-

Wind Tunnel Setup: A typical wind tunnel for insect behavior studies is a glass or plexiglass tube with a controlled, laminar airflow (e.g., 0.3-0.5 m/s). The tunnel is illuminated with red light to simulate scotophase conditions.

-

Pheromone Source: A specific amount of the synthetic pheromone or blend is applied to a dispenser (e.g., a filter paper or rubber septum) and placed at the upwind end of the tunnel.

-

Insect Acclimatization and Release: Male moths are individually placed in release cages and allowed to acclimatize to the tunnel conditions. They are then released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of each male is observed and recorded. Key behaviors include:

-

Activation: Wing fanning and taking flight.

-

Oriented Flight: Upwind flight towards the pheromone source.

-

Landing: Landing on or near the pheromone source. The percentage of males exhibiting each of these behaviors is calculated to quantify the attractiveness and behavioral efficacy of the tested pheromone blend.

-

Pheromone Biosynthesis and Signaling Pathways

Pheromone Biosynthesis Pathway

The biosynthesis of moth sex pheromones typically begins with common fatty acids. However, research suggests that the biosynthetic pathway in Tuta absoluta may be atypical. Transcriptome analysis has revealed that this species lacks a desaturase enzyme commonly found in the specific lineage of other lepidopteran insects, indicating that the production of its unique tri-unsaturated pheromone component may involve a novel enzymatic pathway. The general pathway, however, is believed to start with a fatty acid precursor, which then undergoes a series of desaturation and chain-shortening steps, followed by reduction and acetylation to produce the final pheromone components.

Olfactory Signaling Pathway

The detection of pheromones by male moths initiates a complex signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae. This process translates the chemical signal into an electrical signal that is transmitted to the brain, ultimately leading to a behavioral response. Recent genomic studies have identified 58 odorant receptors (ORs) in Tuta absoluta, some of which are likely involved in sex pheromone detection.

Conclusion

The sex pheromones of Tuta absoluta represent a critical vulnerability that can be exploited for the development of effective and sustainable pest management strategies. A thorough understanding of the pheromone's chemical ecology, from its biosynthesis in the female to its perception and the resulting behavioral cascade in the male, is paramount for optimizing existing control methods and for the rational design of novel approaches. This technical guide has synthesized the current state of knowledge on Tuta absoluta pheromones, providing a foundation for future research and development in this vital area of agricultural science. Further investigation into the unique aspects of the pheromone biosynthesis pathway and the precise molecular interactions of the signaling cascade will undoubtedly unveil new targets for the control of this devastating pest.

References

- 1. Pheromones and Semiochemicals of Tuta absoluta (Lepidoptera: Gelechiidae), the Tomato leafminer [pherobase.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological response of tomato leaf miner adults, Tuta absoluta (Lep.: Gelechiidea) to some botanical repellent compounds [ijpps.ut.ac.ir]

- 7. Electrophysiological and Oviposition Responses of Tuta absoluta Females to Herbivore-Induced Volatiles in Tomato Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major component of the sex pheromone of the tomato leafminer, Tuta absoluta, a destructive pest of tomato crops. The stereoselective synthesis of this triene acetate is of significant interest for its application in pest management strategies, such as mating disruption and mass trapping. This document provides detailed application notes and protocols for a stereoselective synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, focusing on key reactions that establish the required E and Z configurations of the double bonds. The synthetic approach described herein involves a Knoevenagel condensation to create the (E)-double bond and a Wittig reaction to form the (Z)-double bonds, followed by reduction and acetylation.

Synthetic Strategy Overview

The overall synthetic strategy commences with the commercially available hexane-1,6-diol and involves the key steps of a Wittig reaction to form the C8-C9 Z-double bond and a modified Knoevenagel condensation to establish the C3-C4 E-double bond. The synthesis culminates in the acetylation of the resulting alcohol to yield the target pheromone.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Stereoselectivity |

| 1 | Oxidation | Hexane-1,6-diol | 6-Hydroxyhexanal | PCC, CH₂Cl₂ | ~85 | N/A |

| 2 | Wittig Reaction | 6-Hydroxyhexanal | (8Z,11Z)-tetradeca-8,11-dien-1-ol | (Z)-but-2-en-1-yltriphenylphosphonium bromide, n-BuLi, THF | ~70-80 | >95% Z at C8 |

| 3 | Oxidation | (8Z,11Z)-tetradeca-8,11-dien-1-ol | (8Z,11Z)-tetradeca-8,11-dienal | PCC, CH₂Cl₂ | ~85 | N/A |

| 4 | Knoevenagel Condensation | (8Z,11Z)-tetradeca-8,11-dienal | (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid | Malonic acid, piperidine, pyridine | ~60-70 | >90% E at C3 |

| 5 | Reduction | (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid | (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol | Red-Al, THF | ~90 | N/A |

| 6 | Acetylation | (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol | (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate | Acetic anhydride, pyridine, CH₂Cl₂ | >85 | >75% isomeric purity |

| Overall | Hexane-1,6-diol | (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate | ~34.7 |

Experimental Protocols

Step 1: Oxidation of Hexane-1,6-diol to 6-Hydroxyhexanal

-

To a stirred solution of pyridinium chlorochromate (PCC) (1.2 equivalents) in dichloromethane (CH₂Cl₂) at room temperature, add a solution of hexane-1,6-diol (1.0 equivalent) in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxyhexanal, which can be used in the next step without further purification.

Step 2: Wittig Reaction to form (8Z,11Z)-tetradeca-8,11-dien-1-ol

-

To a suspension of (Z)-but-2-en-1-yltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.

-

Allow the resulting deep red solution to stir at -78 °C for 30 minutes.

-

Add a solution of 6-hydroxyhexanal (1.0 equivalent) in THF to the ylide solution dropwise at -78 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (8Z,11Z)-tetradeca-8,11-dien-1-ol.

Step 3: Oxidation of (8Z,11Z)-tetradeca-8,11-dien-1-ol to (8Z,11Z)-tetradeca-8,11-dienal

-

Follow the same procedure as in Step 1, using (8Z,11Z)-tetradeca-8,11-dien-1-ol as the starting material to obtain (8Z,11Z)-tetradeca-8,11-dienal.

Step 4: Knoevenagel Condensation to form (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid

-

In a flask equipped with a Dean-Stark apparatus, dissolve (8Z,11Z)-tetradeca-8,11-dienal (1.0 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux and stir for 4-6 hours, with azeotropic removal of water.

-

After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid (HCl).

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid can be used in the next step without further purification.

Step 5: Reduction of (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid to (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol

-

To a solution of (3E,8Z,11Z)-tetradeca-3,8,11-trienoic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol.

Step 6: Acetylation to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate

-

To a solution of (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol (1.0 equivalent) in CH₂Cl₂ at 0 °C, add pyridine (2.0 equivalents) and acetic anhydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Quench the reaction with water and extract with CH₂Cl₂.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.[1]

Synthetic Workflow

Caption: Synthetic scheme for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.

Signaling Pathway of Pheromone Action

While the synthesis itself does not involve a signaling pathway, the final product, a sex pheromone, initiates a signaling cascade in the male moth. The following diagram illustrates the general pathway of pheromone perception leading to a behavioral response.

Caption: Generalized pheromone signal transduction pathway in an insect.

References

Application Notes and Protocols for Pheromone Synthesis via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, making it an invaluable tool in the construction of complex molecules, including insect pheromones. Pheromones, chemical signals used for communication between members of the same species, often possess specific stereochemistry that is crucial for their biological activity. The Wittig reaction offers a significant degree of control over the geometry of the newly formed double bond, enabling the synthesis of specific E/Z isomers required for potent pheromonal action.

This application note provides a detailed protocol for the synthesis of insect pheromones using the Wittig reaction, with a focus on achieving high stereoselectivity. The protocol is designed to be a practical guide for researchers in academia and industry involved in the synthesis of biologically active compounds.

Key Principles of the Wittig Reaction in Pheromone Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone. The stereochemical outcome of the reaction is largely influenced by the nature of the substituents on the ylide.

-

Non-stabilized ylides , typically bearing alkyl or hydrogen substituents, generally lead to the formation of (Z)-alkenes (cis). This is particularly relevant for the synthesis of many lepidopteran pheromones, which are often (Z)-isomers. The reaction is believed to proceed through a kinetically controlled pathway involving an early, puckered transition state that minimizes steric interactions, leading to the cis product.

-

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone), predominantly yield (E)-alkenes (trans) via a thermodynamically controlled pathway.

By carefully selecting the appropriate phosphonium salt precursor and reaction conditions, chemists can selectively synthesize the desired pheromone isomer.

Experimental Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate

This protocol details the synthesis of (Z)-7-dodecen-1-yl acetate, a component of the sex pheromone of several moth species, including the cabbage looper (Trichoplusia ni). The synthesis involves the Wittig reaction between heptanal and the ylide derived from (5-hydroxypentyl)triphenylphosphonium bromide.

Materials:

-

(5-Hydroxypentyl)triphenylphosphonium bromide

-

Sodium methylsulfinylmethanide (NaCH2SOCH3) in DMSO or Potassium tert-butoxide (t-BuOK) in THF

-

Heptanal

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Hexane

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Schlenk line or nitrogen/argon inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Step 1: Ylide Formation

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve (5-hydroxypentyl)triphenylphosphonium bromide (1.0 eq) in anhydrous DMSO or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methylsulfinylmethanide in DMSO or potassium tert-butoxide in THF (1.1 eq) dropwise via syringe.

-

Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the deep red or orange colored ylide indicates a successful reaction.

Step 2: Wittig Reaction

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of heptanal (1.0 eq) in the same anhydrous solvent dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Extraction

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Acetylation

-

Dissolve the crude (Z)-7-dodecen-1-ol in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude (Z)-7-dodecen-1-yl acetate by silica gel column chromatography using a hexane/diethyl ether gradient to obtain the pure pheromone.

Data Presentation

The following table summarizes quantitative data for the Wittig synthesis of selected insect pheromones.

| Pheromone | Aldehyde/Ketone | Phosphonium Salt | Base/Solvent | Yield (%) | Reference |

| (Z)-7-Dodecen-1-yl acetate | 7-Acetoxyheptanal | Pentyltriphenylphosphonium bromide | NaCH2SOCH3 / DMSO | 59 | [1] |

| (Z)-7-Tetradecen-1-yl acetate | 7-Acetoxyheptanal | Heptyltriphenylphosphonium bromide | t-BuOK / THF | 56 | [1] |

Mandatory Visualizations

Wittig Reaction Workflow for Pheromone Synthesis

References

Application Note: Purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by High-Performance Liquid Chromatography

[For Research Use Only]

Introduction

(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical, acting as a potent sex pheromone for various insect species, including the tomato leafminer (Tuta absoluta). Its high specificity makes it a valuable tool in integrated pest management (IPM) strategies, primarily in monitoring and mating disruption applications. The synthesis of this compound often results in a mixture of geometric isomers and other impurities. Therefore, a robust purification method is critical to isolate the desired active isomer to ensure the efficacy and selectivity of the final product. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of such labile and isomeric compounds.

This application note provides a detailed protocol for the purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate using both normal-phase and reversed-phase HPLC.

Challenges in Purification

The purification of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate presents several challenges:

-

Isomeric Purity: The presence of other geometric isomers (e.g., E,E,Z; E,Z,E; etc.) can significantly impact the biological activity of the pheromone. The purification method must be able to resolve these closely related compounds.

-

Compound Lability: The conjugated triene system is susceptible to oxidation and isomerization under harsh conditions, including exposure to light, heat, and acidic or basic environments.

-

Detection: The acetate functional group and the conjugated double bonds provide a weak chromophore, making UV detection at higher wavelengths challenging. Detection at lower wavelengths (e.g., 210-230 nm) is possible but can be interfered with by solvent impurities. Alternative detection methods such as Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) are often more suitable.

Experimental Protocols

Two primary HPLC modes are suitable for the purification of this non-polar compound: Normal-Phase HPLC (NP-HPLC) and Reversed-Phase HPLC (RP-HPLC). The choice between them will depend on the nature of the impurities in the crude sample.

Sample Preparation

Prior to HPLC purification, the crude synthetic mixture should be prepared as follows:

-

Dissolution: Dissolve the crude (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in a suitable solvent at a concentration of 10-20 mg/mL.

-

For NP-HPLC, use the initial mobile phase solvent, typically hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or isopropanol.

-

For RP-HPLC, use a solvent compatible with the mobile phase, such as acetonitrile or methanol.

-

-

Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column.

Normal-Phase HPLC (NP-HPLC) Protocol

NP-HPLC is particularly effective for separating geometric isomers of unsaturated compounds.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Preparative HPLC system with gradient capability |

| Column | Silica-based column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 0-10 min: 1% B; 10-30 min: 1-5% B; 30-40 min: 5% B |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 25 °C |

| Detector | Refractive Index (RI) or UV at 230 nm |

| Injection Volume | 500 µL |

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (1% Ethyl Acetate in n-Hexane) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the gradient elution as described in the table above.

-

Collect fractions corresponding to the main peak, which is expected to be the (3E,8Z,11Z)-isomer.

-

Analyze the collected fractions for purity using analytical HPLC or GC-MS.

-

Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<30°C) to obtain the purified product.

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is a versatile technique that separates compounds based on their hydrophobicity.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Preparative HPLC system with gradient capability |

| Column | C18 column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |